molecular formula H2O3S5 B14593675 Tetrasulfane-1-sulfonic acid CAS No. 60789-20-0

Tetrasulfane-1-sulfonic acid

Cat. No.: B14593675
CAS No.: 60789-20-0
M. Wt: 210.4 g/mol
InChI Key: AHEYJHZKUQSOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasulfane-1-sulfonic acid is an organosulfur compound characterized by the presence of multiple sulfur atoms. This compound is part of the sulfonic acid family, which is known for its strong acidic properties and significant industrial applications. The unique structure of this compound, with its multiple sulfur atoms, makes it an interesting subject for various chemical and industrial studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrasulfane-1-sulfonic acid typically involves the reaction of sulfur compounds with sulfonating agents. One common method is the sulfonation of alkanes with sulfur dioxide in the presence of oxygen . This process can be optimized by adjusting the reaction conditions such as temperature, pressure, and the presence of catalysts.

Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation processes. These processes involve the use of sulfur trioxide as a sulfonating agent, which reacts with organic substrates to form the desired sulfonic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Tetrasulfane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of sulfur atoms to higher oxidation states, often using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as thiols.

    Substitution: The sulfonic acid group can be substituted with other functional groups through reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed: The major products formed from these reactions include sulfonamides, sulfinates, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tetrasulfane-1-sulfonic acid involves its ability to donate protons due to its strong acidic nature. This property allows it to participate in various catalytic processes, where it acts as a proton donor to facilitate chemical reactions. The compound’s multiple sulfur atoms also enable it to form stable complexes with metals, which can be used in catalysis and other industrial applications .

Comparison with Similar Compounds

Uniqueness: Tetrasulfane-1-sulfonic acid stands out due to its multiple sulfur atoms, which provide unique chemical reactivity and stability. This makes it particularly useful in applications requiring strong acidic properties and the ability to form stable complexes with metals .

Properties

CAS No.

60789-20-0

Molecular Formula

H2O3S5

Molecular Weight

210.4 g/mol

InChI

InChI=1S/H2O3S5/c1-8(2,3)7-6-5-4/h4H,(H,1,2,3)

InChI Key

AHEYJHZKUQSOJJ-UHFFFAOYSA-N

Canonical SMILES

OS(=O)(=O)SSSS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.